molecular formula C13H12N2O2 B5754257 methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate

methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate

Cat. No. B5754257
M. Wt: 228.25 g/mol
InChI Key: WASWCQRHPXAKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in different fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate is not fully understood. However, it has been reported to act as an electron-transporting material in organic electronic devices, facilitating the flow of electrons between the different layers of the device. Additionally, this compound has been reported to undergo various chemical reactions, including nucleophilic substitution and cyclization reactions, which can be exploited in the synthesis of natural products and pharmaceuticals.
Biochemical and physiological effects:
Limited information is available on the biochemical and physiological effects of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate. However, it has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate has several advantages and limitations for use in lab experiments. One of the significant advantages is its ease of synthesis using different methods. Additionally, this compound exhibits excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices. However, one of the limitations of this compound is its limited solubility in common organic solvents, which can make it challenging to handle in lab experiments.

Future Directions

Several future directions can be explored to further understand the potential applications of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate. One potential direction is to study the mechanism of action of this compound in detail to better understand its electron-transporting properties. Another direction is to explore the potential use of this compound in the synthesis of natural products and pharmaceuticals. Additionally, further studies can be conducted to investigate the potential biomedical applications of this compound, including drug delivery and tissue engineering.

Synthesis Methods

Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate can be synthesized using different methods. One such method involves the reaction of 3-cyano-2-methylindole with methyl chloroacetate in the presence of a base catalyst. Another method involves the reaction of 3-cyano-2-methylindole with methyl acrylate in the presence of a base catalyst. Both methods have been reported to yield the desired product with good yields and purity.

Scientific Research Applications

Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Additionally, this compound has been studied for its potential use in the synthesis of indole-based natural products and pharmaceuticals.

properties

IUPAC Name

methyl 2-(3-cyano-2-methylindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-11(7-14)10-5-3-4-6-12(10)15(9)8-13(16)17-2/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASWCQRHPXAKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyano-2-methyl-indol-1-yl)-acetic acid methyl ester

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